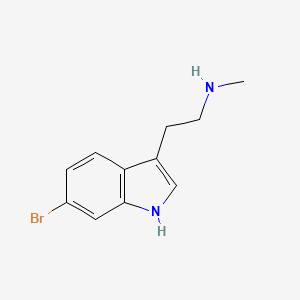

6-bromo-N-methyltryptamine

Vue d'ensemble

Description

6-Bromotryptamine is a substituted tryptamine that is a marine natural product . It is also known as 2-(6-Bromo-1H-indol-3-yl)ethanamine .

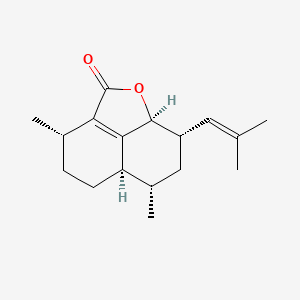

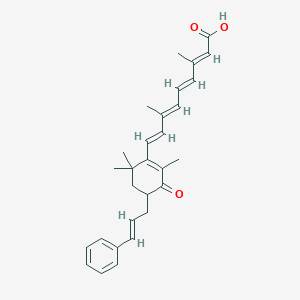

Molecular Structure Analysis

The molecular structures of all tryptamines contain an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain . In substituted tryptamines like 6-bromo-N-methyltryptamine, the indole ring, sidechain, and/or amino group are modified by substituting another group for one of the hydrogen (H) atoms .

Applications De Recherche Scientifique

Marine Alkaloid Isolation and Structure Elucidation

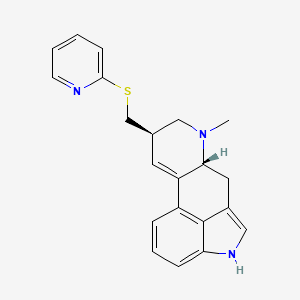

Research has identified 6-bromo-N-methyltryptamine as a marine alkaloid, isolated from the bryozoan Flustra foliacea. Studies have shown this compound exists in two rotameric forms due to hindered rotation around its carbon–nitrogen bond. This characteristic provides insights into the molecular flexibility and potential chemical interactions of similar alkaloids (Wulff et al., 1982).

Antifouling and Antimicrobial Properties

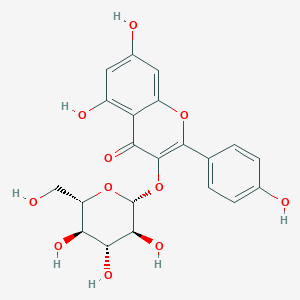

6-bromo-N-methyltryptamine has been studied for its antifouling properties. It has been identified as one of the compounds in the Mediterranean gorgonian Paramuricea clavata, displaying significant antiadhesion activity against certain bacterial strains while being non-toxic. This property suggests potential applications in controlling biofilm formation in marine environments (Pénez et al., 2011).

Potential in Neuropsychiatric Disorder Therapies

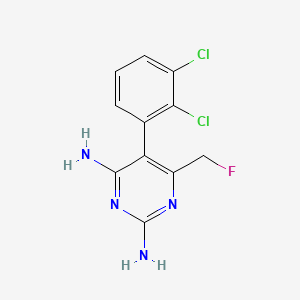

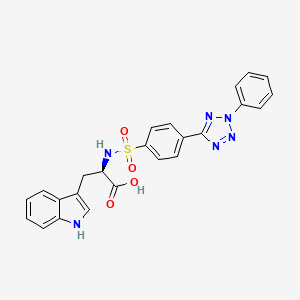

Research into 6-bromotryptamine derivatives, including 6-bromo-N-methyltryptamine, has shown their relevance in developing neuropsychiatric disorder therapies. These compounds exhibit antagonist activity against the 5-HT2A receptor, a target for antipsychotic agents. The variations in the acyl group chain length of these derivatives have been explored to optimize their efficacy as potential therapeutic agents (Ding et al., 2015).

Antimalarial and Antimicrobial Applications

The compound has also been identified in the sponge Fascaplysinopsis reticulata, exhibiting antimicrobial activities against various strains and moderate antiplasmodial activity. This finding opens up avenues for developing new treatments against malaria and bacterial infections (Campos et al., 2019).

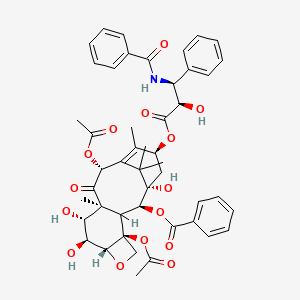

Potential in Cancer Therapy

Marine sponges containing brominated indolic systems, including 6-bromo-N-methyltryptamine, have shown promising anti-cancer activities. These compounds target the cytoskeleton, which is crucial in cellular proliferation and metastasis in tumors. Additionally, their potential use in treating depression-related pathologies has been hypothesized due to their structural similarity with serotonin (Mollica et al., 2012).

Mécanisme D'action

Orientations Futures

Our understanding of tryptamines is poor due to the lack of data globally . There are few published data on the many new compounds, their mechanisms of action, onset and duration of action, toxicity, signs and symptoms of intoxication, and analytical methods to identify tryptamines and their metabolites . Therefore, more research is needed in this area .

Propriétés

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAHGJRRYXTGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448550 | |

| Record name | 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N-methyltryptamine | |

CAS RN |

209169-05-1 | |

| Record name | 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

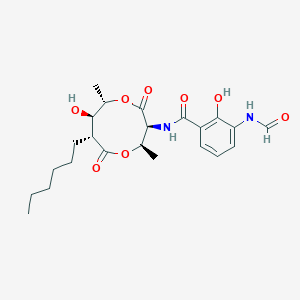

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-(3-Methoxyphenyl)ethyl]-3-phenylpropan-1-amine](/img/structure/B1244013.png)

![4-amino-1-[(5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1244017.png)

![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1244031.png)